
1-Bromo-4-(3-chloropropoxy)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds can involve various methods, including electrooxidative reactions as seen in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved with a good yield through electrooxidative double ene-type chlorination . This suggests that similar electrochemical methods could potentially be applied to synthesize 1-Bromo-4-(3-chloropropoxy)benzene, although the specific conditions would need to be tailored to the desired halogenation pattern and functional groups.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be significantly influenced by the nature and position of the substituents. For instance, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue showed that the bromo compound is significantly twisted, indicating that bromine substituents can influence the overall molecular conformation . This could imply that 1-Bromo-4-(3-chloropropoxy)benzene may also exhibit a twisted conformation due to the presence of the bromine atom.
Chemical Reactions Analysis
The reactivity of halogenated benzenes with nucleophiles is a common theme in their chemistry. For example, 1-bromo-1-nitro-3,3,3-trichloropropene reacts with O- and N-nucleophiles to yield various alkoxylation and amination products . This suggests that 1-Bromo-4-(3-chloropropoxy)benzene could also participate in nucleophilic substitution reactions, potentially leading to the formation of new compounds with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be studied using spectroscopic methods. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene were recorded, and theoretical calculations were performed to understand the vibrational modes of the molecule . Such studies are crucial for characterizing the physical properties of halogenated aromatic compounds and could be applied to 1-Bromo-4-(3-chloropropoxy)benzene to gain insights into its vibrational spectrum and other physical properties.
Applications De Recherche Scientifique
Polycondensation Reactions
1-Bromo-4-(3-chloropropoxy)benzene is utilized in the field of polymer chemistry, particularly in polycondensation reactions. Kolesnikov and Korshak (1953) studied the polycondensation reaction of 1-bromo-3-chloropropane with benzene, identifying aluminum chloride as an effective catalyst. They also found that zirconium chloride, aluminum bromide, and ferric chloride could catalyze this reaction, providing insights into the fundamental features of such reactions (Kolesnikov & Korshak, 1953).
Synthesis of Arynes and Naphthalenes
1-Bromo-4-(3-chloropropoxy)benzene is instrumental in synthesizing arynes and naphthalenes. Schlosser and Castagnetti (2001) described the generation of various arynes from 1-bromo-4-(trifluoromethoxy)benzene, which can be intercepted with furan to produce cycloadducts. These adducts can be reduced to yield 1- and 2-(trifluoromethoxy)naphthalenes, demonstrating the compound's utility in creating complex organic structures (Schlosser & Castagnetti, 2001).
Ring Halogenation in Organic Synthesis
The compound plays a role in the halogenation of aromatic compounds. Bovonsombat and Mcnelis (1993) used 1-bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) for ring halogenations of polyalkylbenzenes, demonstrating the potential of 1-Bromo-4-(3-chloropropoxy)benzene in synthesizing halogenated organic molecules (Bovonsombat & Mcnelis, 1993).
Organometallic Chemistry and Synthesis
In organometallic chemistry, this compound is used to create complex organometallic structures. Fink et al. (1997) synthesized and characterized new ethynylferrocene compounds of 1,3,5-tribromobenzene, indicating the role of 1-Bromo-4-(3-chloropropoxy)benzene in creating novel organometallic compounds with potential applications in materials science and catalysis (Fink et al., 1997).
Fluorescence Studies
The compound is relevant in fluorescence studies as well. Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene, investigating its photoluminescence properties in both solution and solid states. This research highlights its potential use in developing new materials with unique optical properties (Zuo-qi, 2015).
Mécanisme D'action
Target of Action
It’s known that bromobenzene derivatives can interact with various biological targets depending on their specific substitutions .
Mode of Action
For instance, a bromine can be introduced by bromination with Br2/FeBr3, and a propoxy group can be introduced by Friedel–Crafts alkylation . These reactions could potentially alter the function of the target molecules.
Biochemical Pathways
Bromobenzene derivatives are known to be involved in various biochemical reactions and pathways .
Pharmacokinetics
The compound’s molecular weight (24953) suggests it could potentially be absorbed and distributed in the body .
Result of Action
Bromobenzene derivatives can have various effects depending on their specific substitutions and the biological targets they interact with .
Propriétés
IUPAC Name |
1-bromo-4-(3-chloropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPFCXKSGGMFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506855 | |
| Record name | 1-Bromo-4-(3-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3-chloropropoxy)benzene | |
CAS RN |
64010-38-4 | |
| Record name | 1-Bromo-4-(3-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

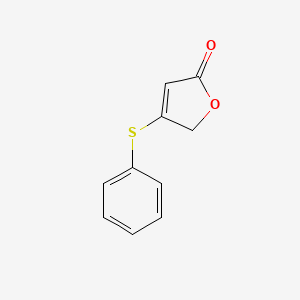


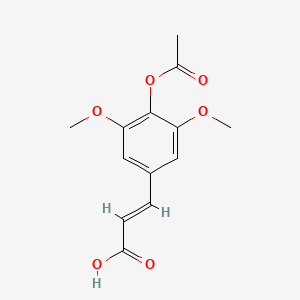

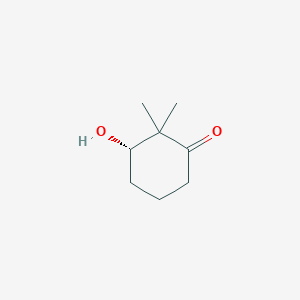
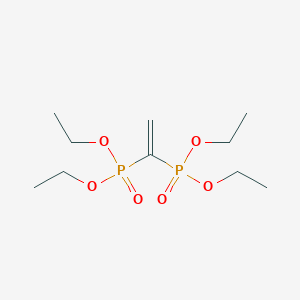
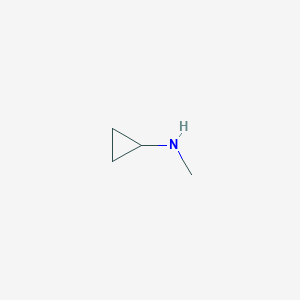

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)



